molecular formula C11H14ClIO B14046054 1-(3-Chloropropyl)-2-ethoxy-4-iodobenzene

1-(3-Chloropropyl)-2-ethoxy-4-iodobenzene

Cat. No.: B14046054
M. Wt: 324.58 g/mol
InChI Key: BZPYZUHQQROFNK-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-ethoxy-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a chloropropyl group, an ethoxy group, and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-ethoxy-4-iodobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where an aromatic compound is treated with halogenating agents such as iodine and chlorine in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-ethoxy-4-iodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-2-ethoxy-4-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-4-iodobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical transformations. The molecular pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Properties

Molecular Formula

C11H14ClIO

Molecular Weight

324.58 g/mol

IUPAC Name

1-(3-chloropropyl)-2-ethoxy-4-iodobenzene

InChI

InChI=1S/C11H14ClIO/c1-2-14-11-8-10(13)6-5-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

BZPYZUHQQROFNK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)I)CCCCl

Origin of Product

United States

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